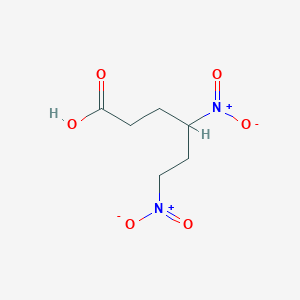

Hexanoic acid, 4,6-dinitro-

Description

Hexanoic acid, 4,6-dinitro- is a hypothetical or less-documented derivative of hexanoic acid (C₆H₁₂O₂), where nitro (-NO₂) groups are substituted at the 4th and 6th carbon positions. For instance, compounds like Sodium Picramate (2-amino-4,6-dinitrophenol sodium salt) and DNP ε-amino caproic acid (hexanoic acid substituted with a 2,4-dinitrophenylamino group) share functional group similarities, suggesting possible reactivity and applications .

Properties

CAS No. |

144449-85-4 |

|---|---|

Molecular Formula |

C6H10N2O6 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

4,6-dinitrohexanoic acid |

InChI |

InChI=1S/C6H10N2O6/c9-6(10)2-1-5(8(13)14)3-4-7(11)12/h5H,1-4H2,(H,9,10) |

InChI Key |

AXBUOPOPPOABHG-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(CC[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4,6-dinitro- can be synthesized through a nitration reaction, where hexanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to ensure the selective nitration at the 4 and 6 positions on the hexanoic acid chain.

Industrial Production Methods

Industrial production of hexanoic acid, 4,6-dinitro- involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4,6-dinitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of hexanoic acid, 4,6-diamino-.

Substitution: Formation of various substituted hexanoic acids depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 4,6-dinitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 4,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to alter the chemical environment within cells, influencing various metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between hexanoic acid derivatives with nitro or related functional groups:

Physicochemical Properties

- Hexanoic acid: Melting point: -3°C; boiling point: 205°C. Low water solubility; imparts sweaty/fruity odors in foods . Exhibits antifungal activity (MFC = 12–16 mM against Botrytis cinerea) .

- DNP ε-amino caproic acid: Contains a hydrophobic dinitrophenyl group, enhancing affinity for biomolecules. Used in biochemical assays (e.g., protein labeling) due to its reactivity .

- Sodium Picramate: Soluble in alcohols, benzene, and ethers . High reactivity due to nitro and amino groups; classified as hazardous (UN 1349) .

- 6-(Hydroxyimino)hexanoic acid (CAS 24552-57-6): Contains an oxime (-N-OH) group at C4.

Q & A

Q. What are the recommended synthesis routes for 4,6-dinitrohexanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis of nitro-substituted carboxylic acids like 4,6-dinitrohexanoic acid typically involves nitration of hexanoic acid derivatives. Key steps include:

- Precursor selection : Start with hexanoic acid derivatives (e.g., esters or alcohols) to avoid over-oxidation .

- Nitration : Use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to prevent decomposition.

- Purification : Liquid-liquid extraction or column chromatography to isolate the product from byproducts (e.g., mono-nitro derivatives).

Data Insight :

For analogous compounds (e.g., 5,5-dinitro-2,2-bis(difluoramino)pentane), nitration efficiency depends on steric hindrance and electron-withdrawing effects . A table comparing nitration conditions and yields for similar compounds can guide optimization.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish 4,6-dinitrohexanoic acid from structural isomers?

Methodological Answer :

- NMR :

- FTIR : Strong asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ confirm nitro groups .

Validation : Compare with spectral libraries of structurally similar nitro acids (e.g., 2,4-dinitrophenylacetic acid) to resolve ambiguities .

Advanced Research Questions

Q. How does the position of nitro groups in 4,6-dinitrohexanoic acid affect its acidity compared to mono-nitro or non-substituted analogs?

Methodological Answer : Nitro groups are strong electron-withdrawing groups (EWGs) that enhance acidity via inductive effects. For 4,6-dinitrohexanoic acid:

- pKa Prediction : Use Hammett substituent constants (σ*) for meta- and para-nitro groups. For example, σ* for NO₂ is ~1.27 (meta) and ~1.49 (para), reducing pKa by ~1.5–2.0 units compared to hexanoic acid (pKa ~4.88) .

- Experimental Validation : Potentiometric titration in aqueous ethanol to measure dissociation constants .

Contradiction Alert : In 5,5-dinitrohexanoic acid, the distance between NO₂ and COOH groups may weaken acidity enhancement, highlighting the role of substituent proximity .

Q. What metabolic engineering strategies could enhance microbial production of 4,6-dinitrohexanoic acid from renewable feedstocks?

Methodological Answer : Adapt strategies from hexanoic acid biosynthesis in Clostridium sp. JS66 :

Q. How does 4,6-dinitrohexanoic acid induce resistance in plants, and what metabolic pathways are involved?

Methodological Answer : Hexanoic acid primes plant defense via jasmonic acid (JA) signaling and phenolic compound accumulation . For 4,6-dinitrohexanoic acid:

- Experimental Design :

- Volatile Analysis : GC-MS to detect induced terpenes and green leaf volatiles linked to defense .

Contradiction Note : Nitro groups may alter bioavailability compared to non-substituted hexanoic acid, requiring dose-response studies.

Q. What are the challenges in analyzing environmental degradation products of 4,6-dinitrohexanoic acid?

Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) for aqueous samples, followed by derivatization (e.g., methyl esterification) for GC-MS .

- Degradation Pathways :

- Photolysis: Monitor nitro group reduction to amine derivatives via LC-HRMS.

- Biodegradation: Use isotopic labeling (¹⁴C) to track mineralization in soil microcosms .

Data Gap : Limited EPA data on nitro-carboxylic acids necessitates cross-referencing with analogous compounds (e.g., 2,4-dinitrophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.